

BI-4142 off-target effects in kinase screening

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Compound of Interest

Compound Name: BI-4142

Cat. No.: B10831610

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Technical Support Center: BI-4142

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **BI-4142** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BI-4142**?

A1: **BI-4142** is a potent and highly selective orally active inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2), with a particular efficacy against HER2 exon 20 insertion mutants. [1][2] It was developed as a promising lead compound for treating non-small-cell lung cancer (NSCLC) driven by these specific mutations.[2]

Q2: What is the reported potency of **BI-4142** against its primary target?

A2: In biochemical assays, **BI-4142** demonstrates potent inhibition of wild-type HER2 with an IC50 value of 5 nM.[1] In cellular assays, it shows IC50 values of 10 nM and 18 nM against HER2 exon 20 insertion mutants (HER2YVMA) in HEK293 and Ba/F3 cells, respectively.[1]

Q3: Is **BI-4142** selective for HER2 over other related kinases like EGFR?

A3: Yes, **BI-4142** was designed for high selectivity over wild-type EGFR (Epidermal Growth Factor Receptor). It exhibits over 25-fold selectivity for HER2 over EGFR in biochemical

assays. In cellular assays, the IC₅₀ values against wild-type EGFR are significantly higher, at 270 nM in HEK293 cells and 2400 nM in Ba/F3 cells, demonstrating its selectivity.^[1]

Q4: What are the known off-target kinases for **BI-4142**?

A4: In a broad kinase panel screening, **BI-4142** showed greater than 80% inhibition of a small number of kinases at a concentration of 1 μ M. These identified off-target kinases are HER4, BMX, RAF1, BTK, and RIPK3.

Q5: I am observing a phenotype in my cell-based assay that is not consistent with HER2 inhibition. Could this be due to off-target effects?

A5: It is possible. If the observed cellular phenotype does not align with the known downstream signaling of HER2, it could be attributed to the off-target activity of **BI-4142**, especially at higher concentrations. The identified off-targets (HER4, BMX, RAF1, BTK, RIPK3) are involved in various signaling pathways that could influence cellular processes. It is recommended to perform dose-response experiments and, if possible, use a structurally different HER2 inhibitor to differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC₅₀ values in cellular proliferation assays.

- Possible Cause 1: Cell Line Variability. Different cell lines can have varying levels of HER2 expression and dependence, as well as different expression profiles of the off-target kinases.
 - Troubleshooting Tip: Confirm the HER2 expression level and mutation status in your cell line. If possible, test **BI-4142** in a panel of cell lines with well-characterized HER2 status.
- Possible Cause 2: Assay Conditions. Factors such as cell seeding density, serum concentration in the media, and incubation time can all influence the apparent IC₅₀ value.
 - Troubleshooting Tip: Standardize your assay protocol. Ensure consistent cell seeding density and serum concentration. Perform a time-course experiment to determine the optimal endpoint for your assay.

- Possible Cause 3: Compound Solubility. Poor solubility of **BI-4142** in your assay medium can lead to inaccurate concentrations and variable results.
 - Troubleshooting Tip: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation.

Issue 2: Unexpected changes in signaling pathways unrelated to HER2.

- Possible Cause: Off-Target Kinase Inhibition. At higher concentrations, **BI-4142** may inhibit one or more of its known off-targets (HER4, BMX, RAF1, BTK, RIPK3), leading to modulation of their respective signaling pathways.
 - Troubleshooting Tip: Perform a western blot analysis for key downstream effectors of the suspected off-target kinase to see if their phosphorylation status is altered in the presence of **BI-4142**. For example, to investigate RAF1 off-target effects, you could probe for p-MEK and p-ERK.
 - Troubleshooting Tip: Conduct a dose-response experiment. Off-target effects are often more pronounced at higher concentrations. Determine if the unexpected signaling changes are only observed at concentrations significantly higher than the IC₅₀ for HER2 inhibition in your system.

Data Presentation

Table 1: On-Target and Off-Target Activity of **BI-4142**

Target	Assay Type	IC50 / % Inhibition	Reference
On-Target			
HER2 (wt)	Biochemical	5 nM	[1]
HER2YVMA	Cellular (HEK293)	10 nM	[1]
HER2YVMA	Cellular (Ba/F3)	18 nM	[1]
EGFR (wt)	Cellular (HEK293)	270 nM	[1]
EGFR (wt)	Cellular (Ba/F3)	2400 nM	[1]
Off-Targets			
HER4	Kinase Panel	>80% inhibition @ 1 μ M	
BMX	Kinase Panel	>80% inhibition @ 1 μ M	
RAF1	Kinase Panel	>80% inhibition @ 1 μ M	
BTK	Kinase Panel	>80% inhibition @ 1 μ M	
RIPK3	Kinase Panel	>80% inhibition @ 1 μ M	

Experimental Protocols

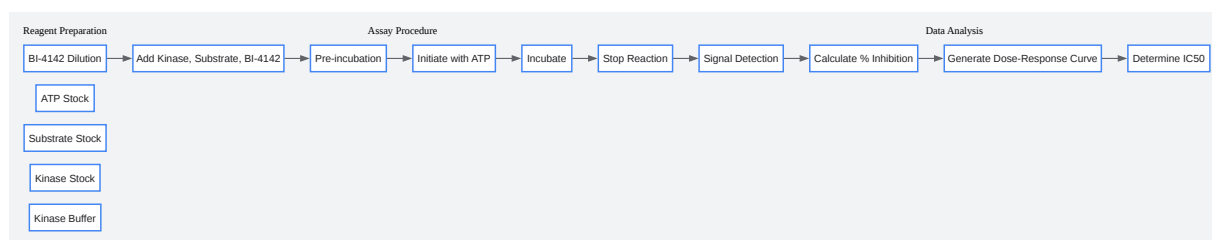
General Protocol for In Vitro Kinase Assay (Example)

Disclaimer: This is a generalized protocol. The specific conditions for the **BI-4142** kinase screening may have differed.

- Reagent Preparation:
 - Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

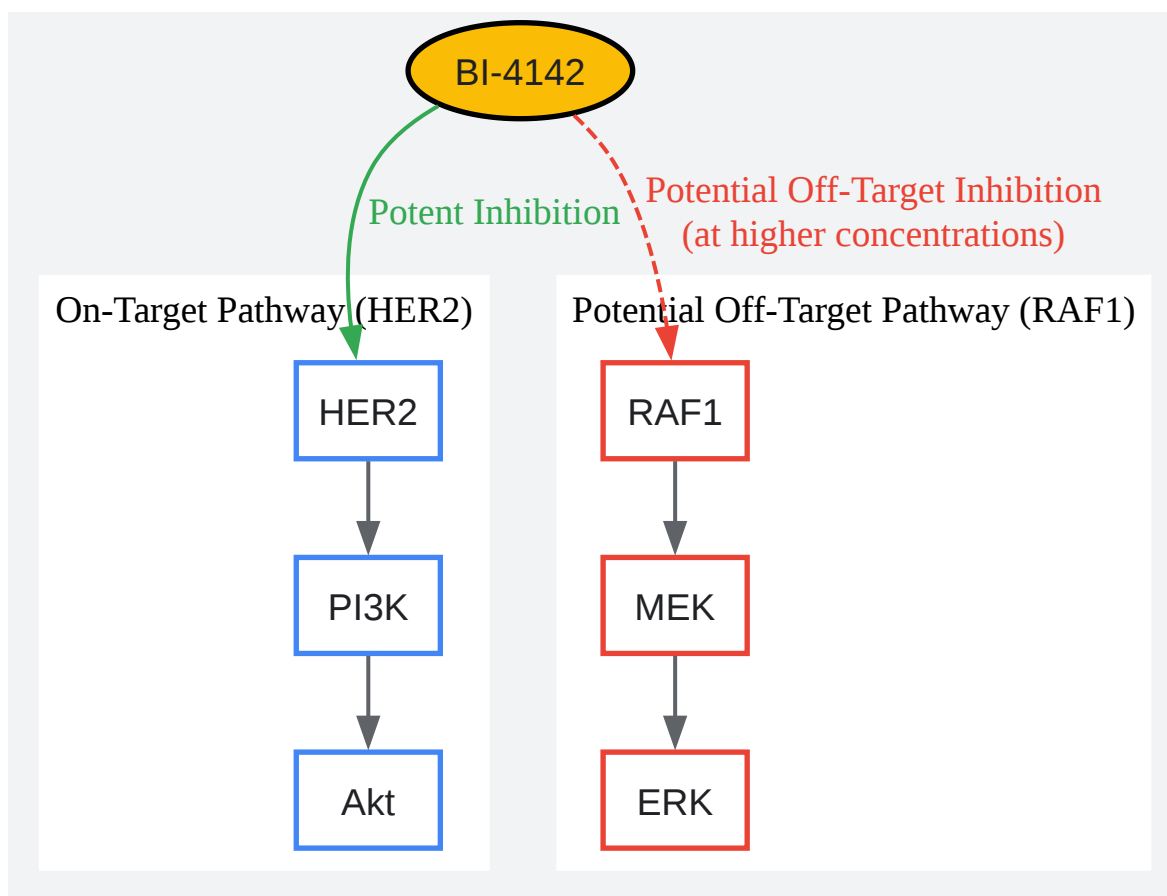
- Prepare a stock solution of the kinase of interest (e.g., HER2, HER4, RAF1) in a suitable buffer.
- Prepare a stock solution of the corresponding substrate (e.g., a peptide substrate) in the reaction buffer.
- Prepare a stock solution of ATP at a concentration relevant to the K_m of the kinase.
- Prepare a serial dilution of **BI-4142** in 100% DMSO, followed by a further dilution in the kinase reaction buffer.
- Assay Procedure:
 - In a 96-well or 384-well plate, add the kinase, substrate, and **BI-4142** (or vehicle control).
 - Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
 - Stop the reaction by adding a stop solution (e.g., EDTA).
- Detection:
 - Quantify the kinase activity. The detection method will depend on the assay format (e.g., radiometric detection of ^{32}P -incorporation, fluorescence-based detection using a phosphospecific antibody, or luminescence-based detection of remaining ATP).
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of **BI-4142** relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC_{50} value.

Visualizations



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Caption: Generalized workflow for an in vitro kinase assay.



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Caption: **BI-4142** on-target vs. potential off-target signaling.

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References

- 1. academic.oup.com [academic.oup.com]
- 2. rupress.org [rupress.org]
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